molecular formula C18H13BrN2O3S B14988697 3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide

3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B14988697
M. Wt: 417.3 g/mol
InChI Key: YXANNZVGRSUXCA-UHFFFAOYSA-N
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Description

3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a bromine atom, a benzodioxin ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other parts of the molecule.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]benzamide apart is its unique combination of a bromine atom, a benzodioxin ring, and a thiazole ring. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C18H13BrN2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

3-bromo-N-[4-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C18H13BrN2O3S/c19-12-5-3-4-11(8-12)17(22)21-18-20-13(10-25-18)16-9-23-14-6-1-2-7-15(14)24-16/h1-8,10,16H,9H2,(H,20,21,22)

InChI Key

YXANNZVGRSUXCA-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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